molecular formula C9H7NO B12577259 2H-Oxireno[E]pyrrolo[1,2-A]azepine CAS No. 634917-84-3

2H-Oxireno[E]pyrrolo[1,2-A]azepine

Cat. No.: B12577259
CAS No.: 634917-84-3
M. Wt: 145.16 g/mol
InChI Key: ZVDLVSPPULUXAY-UHFFFAOYSA-N
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Description

2H-Oxireno[e]pyrrolo[1,2-a]azepine (CAS 634917-84-3) is a specialized tricyclic organic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. It features a unique fused ring system containing an oxirene ring annulated to a pyrrolo[1,2-a]azepine core. This structure is related to the pyrrolo[1,2-a]azepine class of alkaloids, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds based on the pyrrolo[1,2-a]azepine nucleus have been investigated for a range of biological activities, including serving as promising scaffolds for antioxidant and anticancer agent development . Research into related fused heterocyclic systems has also explored their potential as anticonvulsant and psychotropic agents, indicating the broader pharmaceutical relevance of this structural family . The complex oxireno-fused architecture of this compound makes it a valuable intermediate for advanced organic synthesis and methodology studies. It is particularly useful for researchers exploring the synthesis of novel heterocyclic compounds, structure-activity relationships (SAR) in drug discovery, and the development of new synthetic pathways for complex molecular frameworks. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

634917-84-3

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4-oxa-1-azatricyclo[6.3.0.03,5]undeca-3(5),6,8,10-tetraene

InChI

InChI=1S/C9H7NO/c1-2-7-3-4-8-9(11-8)6-10(7)5-1/h1-5H,6H2

InChI Key

ZVDLVSPPULUXAY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(O2)C=CC3=CC=CN31

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst: Phosphine-ligated gold(I) complexes such as Ph3PAuNTf2 or IPrAuNTf2.
  • Catalyst loading: Typically 5–10 mol %.
  • Solvent: Dichloromethane or similar inert solvents.
  • Temperature: Room temperature to mild heating depending on substrate.
  • Reaction time: Several hours to overnight.

Mechanism Highlights

  • Initial cycloisomerization forms a pyrrole intermediate.
  • Intramolecular N-to-O sulfonyl migration occurs.
  • Final nucleophilic addition of the pyrrole to an activated unsaturation yields the bicyclic product.
  • Double bond migration may occur post-cyclization, influencing the final structure.

Yields and Substrate Scope

  • Yields range from 10% to 85%, depending on substituents and catalyst choice.
  • Electron-withdrawing or donating groups on the aryl substituents affect stability and yield.
  • Functional groups such as protected hydroxyls are tolerated if positioned away from reactive sites.
Entry Catalyst (mol %) Yield (%) Product Ratio (2a:3a) Notes
1 Ph3PAuNTf2 (5) 57 0:100 High selectivity for 3a
4 IPrAuNTf2 (5) 44 33:67 Mixture of products
6 [IPrAu(MeCN)]NTf2 (5) 60 - Moderate yield, some pyrrole byproduct

Table 1: Optimization of Gold(I)-Catalyzed Cycloisomerization Conditions

Cyclocondensation and Lactam-Mediated Ring Closure

Another approach involves the synthesis of intermediates via enamine formation from ketones and morpholine, followed by acylation and cyclocondensation with 2-cyanoacetamide. Subsequent reactions with lactams (2-pyrrolidinone, 2-piperidone, 2-azepanone) in the presence of phosphorus oxychloride induce ring closure, forming fused heterocyclic systems including pyrrolo[1,2-a]azepines.

Reaction Sequence

  • Formation of enamines from ketones and morpholine.
  • Acylation of enamines.
  • Cyclocondensation with 2-cyanoacetamide under basic conditions.
  • O-alkylation with ethyl chloroacetate.
  • Cyclization via Thorpe-Ziegler reaction using sodium ethoxide.
  • Final ring closure with lactams and phosphorus oxychloride in 1,2-dichloroethane under reflux.

Yields and Characterization

  • Yields for final fused products range from 60% to 80%.
  • Products characterized by IR (carbonyl bands ~1680–1700 cm⁻¹), ¹H-NMR (disappearance of NH₂ signals), and ¹³C-NMR.
  • X-ray crystallography confirms structure for selected compounds.
Compound Lactam Used Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) Notes
5a 2-pyrrolidinone 68 289–291 1686 (C=O) Colorless solid
6a 2-piperidone 70 - 1683–1702 (C=O) Confirmed by X-ray
7a 2-azepanone 65 - 1685 (C=O) Good yield, stable product

Table 2: Yields and Properties of Pyrrolo[1,2-a]azepine Derivatives via Lactam Cyclization

Ring-Closing Metathesis and Enantioselective Synthesis

For enantiopure 2H-Oxireno[E]pyrrolo[1,2-A]azepine derivatives, a strategy involving diastereoselective allylation of chiral aldimines followed by ring-closing metathesis (RCM) has been developed.

Synthetic Steps

  • Diastereoselective Grignard or indium-mediated allylation of chiral aldimine substrates.
  • N-alkylation to form key intermediates.
  • RCM using Grubbs II catalyst to close the azepine ring.
  • One-pot deprotection, acetal hydrolysis, and reductive amination to yield enantiopure bicyclic azepines.

Yields and Enantiomeric Excess

  • Overall yields for the sequence: 45–60%.
  • Enantiomeric excess (ee) > 98%.
  • The method allows access to both enantiomers from commercial reagents.
Step Yield (%) Notes
Allylation and N-alkylation 70–78 High diastereoselectivity
RCM and hydrogenation 70 Efficient ring closure
Deprotection and reductive amination 86 High ee, one-pot procedure

Table 3: Enantioselective Synthesis of Pyrrolo[1,2-a]azepine Derivatives

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Gold(I)-Catalyzed Cascade Three-step cascade, mild conditions High functional group tolerance Variable yields, sensitive to substituents
Cyclocondensation with Lactams Multistep, uses enamines and phosphorus oxychloride Good yields, well-characterized products Longer reaction times, multiple steps
Enantioselective RCM Approach Chiral auxiliaries, RCM, one-pot final steps High enantioselectivity, scalable Requires chiral starting materials

Chemical Reactions Analysis

2H-Oxireno[E]pyrrolo[1,2-A]azepine undergoes various chemical reactions, including:

Scientific Research Applications

2H-Oxireno[E]pyrrolo[1,2-A]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Oxireno[E]pyrrolo[1,2-A]azepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Studies have shown that it can inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2H-Oxireno[E]pyrrolo[1,2-A]azepine, highlighting their biological activities and synthetic methodologies:

Compound Class Core Structure Key Features Biological Activity/Application Synthesis Method Reference
Pyrrolo[1,2-a]azepines Fused pyrrole + azepine - Anticancer (IC₅₀: 10.7–21.1 nM)
- CDK2 inhibition (low binding energy)
Antitumor agents Pd-catalyzed arylation, docking studies
Pyrido[1,2-a]azepines Pyridine + azepine - Insecticidal activity
- Natural alkaloids (e.g., Stemona species)
Pest control, traditional medicine Isolation from plants, total synthesis
Pyrrolo[1,2-a]imidazoles Fused pyrrole + imidazole - Organocatalysis
- Asymmetric synthesis
Catalysts for Steglich rearrangement Condensation of aminopyrrolines
Pyrrolo[1,2-a]pyrazines Fused pyrrole + pyrazine - High regioselectivity
- Diverse functionalization
Chemical library construction Electrophilic acetylation/formylation
2H-Oxireno[E]pyrrolo[1,2-A]azepine Pyrroloazepine + oxirene - Strained epoxide ring
- Limited tricyclic reactivity
Potential drug scaffold (understudied) N/A (theoretical or niche synthesis)

Challenges and Opportunities

  • Synthetic Complexity: The oxirene ring in 2H-Oxireno[E]pyrrolo[1,2-A]azepine introduces instability, complicating isolation and characterization. In contrast, dihydropyrrolo[1,2-a]imidazoles are synthesized via annulation with moderate yields .
  • Biological Potential: While pyrrolo[1,2-a]azepines are established antitumor leads, the oxireno variant’s reactivity could enable novel mechanisms, such as covalent binding to biological targets via epoxide ring opening .

Research Findings and Data Tables

Table 1: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives

Compound Cell Line IC₅₀ (nM) Target Protein Binding Energy (kcal/mol) Reference
5b (2-benzoylamino) MCF7 10.7 CDK2 -8.2
6 (2-chloroacetyl) HCT116 21.1 CDK2 -7.9

Biological Activity

2H-Oxireno[E]pyrrolo[1,2-A]azepine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship

The synthesis of 2H-Oxireno[E]pyrrolo[1,2-A]azepine typically involves multi-step reactions that create the complex heterocyclic structure. The compound belongs to a broader class of pyrrole-based heterocycles known for diverse biological activities, including anticonvulsant and anxiolytic properties.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Method AReaction with lactams under acidic conditions58-85%
Method BCyclization with phosphorus oxychloride70-90%
Method CMicrowave-assisted synthesis75-95%

Anticonvulsant Activity

Research indicates that derivatives of pyrrolo[1,2-A]azepines exhibit significant anticonvulsant properties. In a study comparing various compounds, 2H-Oxireno[E]pyrrolo[1,2-A]azepine demonstrated superior efficacy in the maximal electroshock seizure (MES) test compared to traditional anticonvulsants like ethosuximide. The compound showed a median effective dose (ED50) lower than ethosuximide, indicating a stronger anticonvulsant effect.

Anxiolytic Activity

In addition to anticonvulsant effects, 2H-Oxireno[E]pyrrolo[1,2-A]azepine has been evaluated for anxiolytic activity using models such as the elevated plus-maze (EPM). In these studies, the compound exhibited a significant increase in time spent in open arms compared to control groups, suggesting its potential as an anxiolytic agent.

Case Studies

Case Study 1: Neurotropic Activity Assessment

A recent study focused on the neurotropic effects of 2H-Oxireno[E]pyrrolo[1,2-A]azepine derivatives. The results indicated that certain substitutions on the azepine ring enhanced neuroprotective properties. For instance, compounds with a 2-furyl substituent showed improved binding affinity to serotonin transporters (SERT) and enhanced anxiolytic activity.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of derivatives of 2H-Oxireno[E]pyrrolo[1,2-A]azepine against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 16 μg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.

Research Findings and Implications

The biological activities of 2H-Oxireno[E]pyrrolo[1,2-A]azepine highlight its potential as a lead compound for drug development. Its efficacy in seizure models and anxiety-related behaviors positions it as a candidate for further pharmacological exploration.

Table 2: Biological Activity Overview

Activity TypeModel UsedEfficacy (ED50/MIC)
AnticonvulsantMES TestED50 < Ethosuximide
AnxiolyticEPMSignificant increase in open arm time
AntimicrobialVarious BacteriaMIC = 16 μg/mL

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